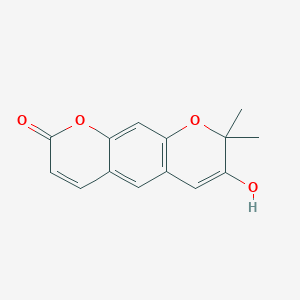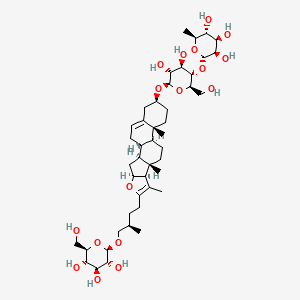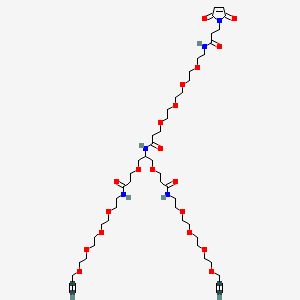
Oxamyl oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide , is an oximino carbamate compound. It is primarily known for its role as a degradation product of oxamyl, a widely used nematicide and insecticide. Oxamyl oxime is formed through the microbial degradation of oxamyl in soil environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxamyl oxime can be synthesized through the hydrolysis of oxamyl. This process involves the use of specific bacterial strains that possess the ability to degrade oxamyl into this compound. These bacteria utilize oxamyl as a carbon and nitrogen source, leading to the formation of this compound .
Industrial Production Methods: While the industrial production of this compound is not as common as its synthesis in laboratory settings, it can be produced through controlled microbial degradation processes. This involves the use of selective mineral salts media where oxamyl serves as the sole carbon and nitrogen source .
Analyse Chemischer Reaktionen
Types of Reactions: Oxamyl oxime undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of oxamyl leads to the formation of this compound.
Oxime Click Chemistry: This involves the reaction of oximes with aldehydes or ketones to form oxime ethers.
Common Reagents and Conditions:
Hydroxylamine: Used in the formation of oximes from aldehydes or ketones.
Catalysts: Various catalysts can be used to facilitate oxime click chemistry reactions.
Major Products Formed:
Oxime Ethers: Formed through oxime click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
Oxamyl oxime has several scientific research applications, including:
Bioremediation: It is used in the bioremediation of oxamyl-contaminated soils.
Pesticide Research: It is studied as a degradation product of oxamyl in pesticide research.
Environmental Studies: Its formation and degradation are studied to understand the environmental fate of oxamyl.
Wirkmechanismus
Oxamyl oxime, as a degradation product of oxamyl, does not have a direct mechanism of action. oxamyl itself functions as an acetylcholinesterase inhibitor. It obstructs the breakdown of acetylcholine, leading to overstimulation of the nervous system in insects and nematodes, causing paralysis and death .
Vergleich Mit ähnlichen Verbindungen
Aldicarb: Another oximino carbamate nematicide.
Methomyl: Structurally related to oxamyl and also undergoes similar microbial degradation.
Carbofuran and Carbaryl: Aryl-methyl carbamates that share the carbamate moiety with oxamyl.
Uniqueness: Oxamyl oxime is unique due to its formation through the specific microbial degradation of oxamyl. Its role in bioremediation and environmental studies highlights its importance in understanding the fate of carbamate pesticides in soil environments .
Eigenschaften
CAS-Nummer |
66344-33-0 |
|---|---|
Molekularformel |
C5H10N2O2S |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
methyl (1E)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |
InChI |
InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3/b6-4+ |
InChI-Schlüssel |
KIDWGGCIROEJJW-GQCTYLIASA-N |
Isomerische SMILES |
CN(C)C(=O)/C(=N\O)/SC |
Kanonische SMILES |
CN(C)C(=O)C(=NO)SC |
Physikalische Beschreibung |
White solid; [CAMEO] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)

![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)







![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)

![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)
